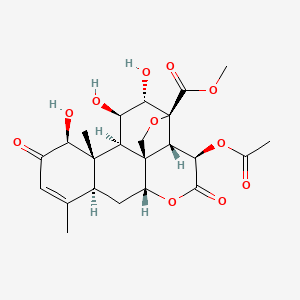

Isobrucein B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isobrucein B is a quassinoid compound that has been isolated from the Amazonian medicinal plant Picrolemma sprucei . It has been studied for its biological activities, including its potential as an antimalarial agent .

Synthesis Analysis

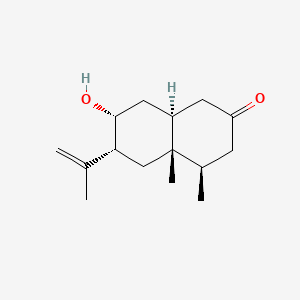

Isobrucein B has been isolated from the stems and roots of Picrolemma sprucei . The quantification was performed in a fraction enriched with the quassinoids isobrucein B and neosergeolide using the PULCON method .Molecular Structure Analysis

Isobrucein B has a molecular formula of C23H28O11 . Its average mass is 480.462 Da and its mono-isotopic mass is 480.163147 Da . The results of the docking analysis, based on the crystallized structures of RdRp and 3CLpro, indicated that isobrucein B and neosergeolide are potential inhibitors of the two proteins evaluated .Chemical Reactions Analysis

Isobrucein B has been found to inhibit the tyrosine phosphorylation and activation of STAT3, and also decrease total STAT3 protein levels via a mechanism due in part to enhanced proteasome-mediated degradation .Physical And Chemical Properties Analysis

Isobrucein B is a quassinoid compound with a molecular formula of C23H28O11 . Its average mass is 480.462 Da and its mono-isotopic mass is 480.163147 Da .科学研究应用

抗炎和抗疼痛效果

从Picrolemma sprucei中分离出的异布鲁辛B表现出显著的抗炎和抗疼痛活性。在小鼠中,它减少了海藻多糖诱导的炎症性疼痛过敏,与中性粒细胞迁移减少和促疼痛细胞因子的减少有关。这些效应被归因于后转录调节,影响了促炎细胞因子的产生/释放,而不抑制NF-κB转运至巨噬细胞核(Silva et al., 2015)。

对害虫的抗饲食活性

异布鲁辛B对桃蚜和菜粉蝶(Plutella xylostella)表现出显著的抗饲食活性,表明其作为一种天然杀虫剂的潜力。这种活性在低至0.05%的浓度下观察到,表明其在害虫管理中的有效性(Polonsky et al., 1989),(Daido et al., 1995)。

细胞毒性和抗肿瘤特性

异布鲁辛B对一系列肿瘤细胞系表现出强大的细胞毒性,特别是对造血恶性肿瘤。它对STAT3激活具有抑制作用,这预示着抗肿瘤反应。这种活性表明在癌症治疗中可能有应用,特别是对T-白血病/淋巴瘤和各种实体肿瘤(Hiwatari et al., 2007)。

抗微生物和驱虫活性

异布鲁辛B与其他苦木内酯一起显示出抗微生物和驱虫特性。它在体外对胃肠道线虫寄生虫Haemonchus contortus幼虫表现出致命效果,表明在控制寄生虫感染中可能有应用(Nunomura et al., 2006)。

对SARS-CoV-2靶点的潜在抑制作用

最近的研究探讨了异布鲁辛B对SARS-CoV-2关键蛋白,如3CLpro和RdRp的潜在抑制作用,使用计算机模拟方法。这表明异布鲁辛B在COVID-19治疗的发展中可能发挥作用(Silva et al., 2021)。

属性

CAS 编号 |

53663-03-9 |

|---|---|

产品名称 |

Isobrucein B |

分子式 |

C23H28O11 |

分子量 |

480.5 g/mol |

IUPAC 名称 |

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-3-acetyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C23H28O11/c1-8-5-11(25)17(27)21(3)10(8)6-12-22-7-32-23(20(30)31-4,18(28)13(26)15(21)22)16(22)14(19(29)34-12)33-9(2)24/h5,10,12-18,26-28H,6-7H2,1-4H3/t10-,12+,13+,14+,15+,16+,17+,18-,21-,22+,23-/m0/s1 |

InChI 键 |

WAYNIXHIORQRDI-RWLFMTGCSA-N |

手性 SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

规范 SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |

同义词 |

isobrucein B |

产品来源 |

United States |

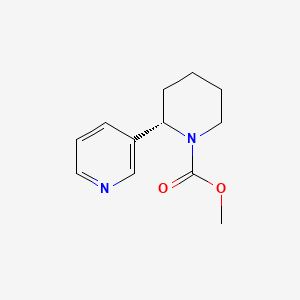

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

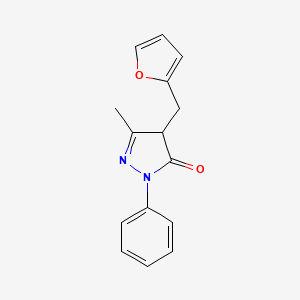

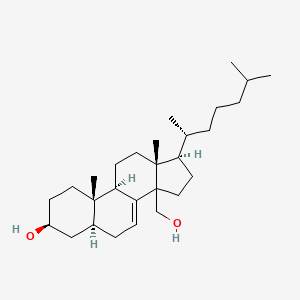

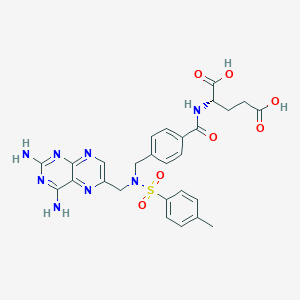

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B1204901.png)

![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)